molecular formula C10H10Cl2O3 B13006213 2,5-Dichloro-4-isopropoxybenzoic acid

2,5-Dichloro-4-isopropoxybenzoic acid

Cat. No.: B13006213
M. Wt: 249.09 g/mol
InChI Key: SSWCGYQDGOMYPJ-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-isopropoxybenzoic acid is an organic compound with the molecular formula C10H10Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an isopropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-isopropoxybenzoic acid typically involves the chlorination of 4-isopropoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions on the benzene ring. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products, resulting in a high-quality final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-isopropoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.

    Esterification: The carboxylic acid group can react with alcohols to form esters

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloro-4-isopropoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-isopropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the isopropoxy group can influence the compound’s binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its specific substitution pattern allows for targeted chemical modifications and exploration of its biological activities .

Properties

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

IUPAC Name

2,5-dichloro-4-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H10Cl2O3/c1-5(2)15-9-4-7(11)6(10(13)14)3-8(9)12/h3-5H,1-2H3,(H,13,14)

InChI Key

SSWCGYQDGOMYPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)O)Cl

Origin of Product

United States

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